Benzyl methyl malonate
Overview
Description
Benzyl methyl malonate is a chemical compound that is often used as an intermediate in organic synthesis. It is a derivative of malonic acid where one of the hydrogens has been replaced by a benzyl group and another by a methyl group. This compound is of interest due to its reactivity, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in synthetic chemistry.
Synthesis Analysis
Several methods have been developed for the synthesis of benzyl methyl malonate and its derivatives. For instance, the reaction of α-monosubstituted tert-butyl methyl malonate with benzoyl peroxide under phase-transfer catalysis conditions affords α,α-disubstituted products with high enantioselectivity, showcasing the utility of this methodology in synthesizing complex molecules such as mineralocorticoid receptor antagonists . Additionally, solvent-free alkylation of dimethyl malonate using benzyl alcohols catalyzed by an FeCl3/SiO2 mixture under microwave irradiation has been reported to produce benzylic derivatives of dimethyl malonate in high yields .
Molecular Structure Analysis
The molecular structure of benzyl methyl malonate derivatives can be elucidated using various spectroscopic techniques. For example, the structure of diethyl 2-(4-methylbenzylidene)malonate was determined by NMR, mass spectroscopy, and X-ray diffraction studies, revealing that it crystallizes in the monoclinic crystal system . Similarly, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by elemental analysis, IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
Benzyl methyl malonate and its derivatives participate in various chemical reactions. For instance, the tandem reaction of 2-(2-(alkynyl)benzylidene)malonate with indole or imidazole derivatives leads to the formation of complex heterocyclic compounds . The nickel-catalyzed benzylic substitution of benzyl esters with malonates as a soft carbon nucleophile is another example of the reactivity of benzyl methyl malonate derivatives, providing a range of alkylation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl methyl malonate derivatives are influenced by their molecular structure. For example, the introduction of methylthionation on benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives can control packing structures and molecular orientation, which is crucial for the performance of organic semiconductors . The compound's reactivity descriptors, thermodynamic properties, and non-linear optical (NLO) properties can be studied using quantum chemical methods, as demonstrated for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
Scientific Research Applications
1. Solvent-Free Alkylation
Benzyl methyl malonate, through its derivative dimethyl malonate, can be alkylated using benzylic alcohols in the presence of ferric chloride/silica gel mixture under microwave irradiation. This process achieves high yields in solvent-free conditions (Shushizadeh & Kiany, 2009).
2. Catalytic Reactions in Organic Synthesis
Palladium-catalyzed benzylic substitutions of benzylic esters with dimethyl malonates are facilitated using a palladium complex. This method is applicable to a wide range of benzylations of benzylic esters with malonates, demonstrating its versatility in organic synthesis (Kuwano, Kondo, & Matsuyama, 2003).
3. Optimization in Pharmaceutical Chemistry
In pharmaceutical chemistry, benzyl methyl malonate derivatives are used for optimizing ATP competitive inhibitors of Insulin-like Growth Factor 1 Kinase (IGF-IR), focusing on reducing Cyp3A4 inhibition and improving oral exposure (Zimmermann et al., 2008).
4. Development of Antidiabetic and Antioxidant Agents
Benzyl methyl malonate derivatives are synthesized and evaluated for antidiabetic and antioxidant activities. These compounds show promising results in inhibitory potential and antioxidant potency, making them significant in the development of new treatments (Singh et al., 2020).
5. Applications in Ion-Selective Electrodes
In analytical chemistry, benzyl methyl malonate derivatives enhance the sodium ion selectivity of bis(12-crown-4) derivatives. This enhancement is particularly significant in applications involving ion-selective electrodes (Kimura et al., 1996).
6. Stereospecific Synthesis
Benzyl methyl malonate is used in the stereospecific synthesis of chiral compounds. The process involves a solvent-dependent enantioselective cyclization, demonstrating its importance in the creation of enantiomerically pure pharmaceuticals (Hrast, Mrcina, & Kikelj, 1999).
7. Enzymatic Synthesis in Organic Solvents
Enzymatic reactions involving benzyl methyl malonate in organic solvents have been explored for the formation of chiral monosubstituted malonates. This method is important for creating enantiomerically pure compounds, beneficial in pharmaceutical synthesis (Shapira & Gutman, 1994).
Safety And Hazards
Benzyl methyl malonate should not be used in food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .
properties
IUPAC Name |
3-O-benzyl 1-O-methyl propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZDBFOEWAQFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341299 | |
Record name | Benzyl methyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl malonate | |
CAS RN |
52267-39-7 | |
Record name | Benzyl methyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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